molecular formula C17H22BrNO2 B1652798 N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide CAS No. 1609399-90-7

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B1652798
CAS No.: 1609399-90-7
M. Wt: 352.3
InChI Key: CFEUZOKFBWVJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. This reaction forms an intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent such as lithium aluminum hydride to yield N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine.

    Hydrobromide Formation: Finally, the free base is converted to its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-phenylethanamine hydrobromide
  • N-(2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide
  • N-(2-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide

Uniqueness

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity to receptors, and overall pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-9-7-14(8-10-16)11-12-18-13-15-5-3-4-6-17(15)20-2;/h3-10,18H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEUZOKFBWVJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609399-90-7
Record name Benzeneethanamine, 4-methoxy-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.